molecular formula C21H15IN2OS B2364117 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 313232-68-7

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B2364117
CAS No.: 313232-68-7
M. Wt: 470.33
InChI Key: YRRVRAVVPGYYRI-UHFFFAOYSA-N
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Description

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features an iodine atom, a benzamide group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzothiazole moiety.

    Coupling Reactions: The benzamide group can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
  • 4-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
  • 3-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Uniqueness

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interaction with biological targets. The presence of the benzothiazole moiety also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2OS/c1-13-5-10-18-19(11-13)26-21(24-18)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRVRAVVPGYYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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